3-Bromopropane-1-sulfonylfluoride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromopropane-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrFO2S/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQXBFQUKVMMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Sulfonyl Fluorides As Versatile Functional Groups in Chemical Research
Sulfonyl fluorides (R-SO₂F) have garnered significant attention in the scientific community, establishing themselves as a versatile and valuable functional group. mdpi.comnih.gov Their rise to prominence is largely attributed to the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept that has provided a new set of reliable and high-yielding reactions for creating complex molecules. nih.gov
What makes sulfonyl fluorides particularly appealing is their unique balance of reactivity and stability. mdpi.com They are highly electrophilic, yet exhibit remarkable resistance to hydrolysis under physiological conditions, a trait that makes them especially useful in chemical biology and drug discovery. mdpi.com This stability, contrasted with the higher reactivity of other sulfonyl halides like sulfonyl chlorides, allows for more controlled and selective reactions. mdpi.com
The applications of sulfonyl fluorides are extensive. They are employed as covalent inhibitors and biological probes, capable of reacting with various amino acid residues in proteins, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. nih.gov This broad reactivity spectrum has made them powerful tools for labeling and modulating the function of protein targets. nih.gov Furthermore, their utility extends to materials science, where they have been used in the development of polymers. mdpi.com
The synthesis of sulfonyl fluorides has also been a key area of research, with numerous methods developed to access this functional group from a variety of starting materials such as sulfonic acids, sulfonamides, and thiols. mdpi.comnih.govrsc.org
Unique Structural Attributes of 3 Bromopropane 1 Sulfonylfluoride: Bridging Halogenoalkanes and Sulfonyl Fluorides
The chemical identity of 3-Bromopropane-1-sulfonyl fluoride (B91410) is defined by its bifunctional nature, integrating two key reactive groups within a single, compact molecular framework: a bromoalkane and a sulfonyl fluoride. This unique combination of functionalities is the primary source of its synthetic potential.
The propyl chain acts as a linker between the two reactive centers. At one end, the bromine atom serves as a classic electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups through reactions with nucleophiles such as amines, alcohols, and thiols.
At the other end of the carbon chain lies the sulfonyl fluoride group. As previously discussed, this group is a highly valuable electrophilic partner in SuFEx reactions, enabling the formation of stable sulfonate or sulfonamide linkages. mdpi.comnih.gov The presence of both a reactive halogen and a sulfonyl fluoride group on the same molecule opens up the possibility for sequential, one-pot, or orthogonal reactions, making it a versatile building block for the synthesis of more complex molecules.
Below is a data table summarizing the key properties of 3-Bromopropane-1-sulfonyl fluoride:
| Property | Value |
| CAS Number | 2137806-09-6 sigmaaldrich.comclearsynth.comsigmaaldrich.com |
| Molecular Formula | C₃H₆BrFO₂S clearsynth.com |
| Molecular Weight | 205.05 g/mol clearsynth.comsigmaaldrich.com |
| IUPAC Name | 3-bromopropane-1-sulfonyl fluoride sigmaaldrich.com |
| InChI Key | RAQXBFQUKVMMGG-UHFFFAOYSA-N sigmaaldrich.com |
Overview of Research Trajectories and Academic Significance of 3 Bromopropane 1 Sulfonylfluoride
Precursor Chemistry and Starting Material Considerations for the Synthesis of 3-Bromopropane-1-sulfonylfluoride
The synthesis of 3-bromopropane-1-sulfonyl fluoride necessitates careful selection of starting materials that can be efficiently converted to the target molecule. Key precursors often contain a three-carbon chain and functional groups that facilitate the introduction of the sulfonyl fluoride and bromide moieties.
Common starting materials include compounds with a propyl backbone, such as 1-propanol (B7761284), which can be functionalized. For instance, 1-propanol can be brominated to form 1-bromopropane (B46711). youtube.com Another approach involves starting with molecules that already contain a sulfur-containing group, like 3-mercaptopropan-1-ol or its disulfide derivative. These can then undergo simultaneous or sequential oxidation and fluorination to form the sulfonyl fluoride group, followed by bromination of the hydroxyl group.
Classical and Emerging Strategies for the Introduction of the Sulfonyl Fluoride Moiety
The formation of the sulfonyl fluoride group is a critical step in the synthesis of 3-bromopropane-1-sulfonyl fluoride. Various methods have been developed, ranging from classical oxidation and halogen exchange reactions to more modern radical and green chemistry approaches.
Sulfonyl Fluoride Formation via Oxidation of Sulfur-Containing Precursors
A common method for constructing sulfonyl fluorides involves the oxidation of sulfur-containing precursors like thiols and disulfides. acs.orgresearchgate.netnih.gov This approach typically involves the use of an oxidizing agent in the presence of a fluoride source. For instance, thiols can be converted to sulfonyl fluorides through an electrochemical oxidative coupling with potassium fluoride (KF). acs.orgresearchgate.netnih.gov This method is advantageous due to its mild reaction conditions and the use of an inexpensive and safe fluoride source. acs.orgresearchgate.netnih.gov The reaction proceeds through the formation of a disulfide intermediate, which is then further oxidized and fluorinated. acs.org
Another approach involves the oxidative chlorination of thiols to form sulfonyl chloride intermediates, which are then subjected to a fluoride-chloride exchange. rhhz.net Reagents like sodium hypochlorite (B82951) can be used for the initial oxidation step. rhhz.net
| Precursor | Reagents | Product | Yield (%) | Reference |
| Thiophenol | KF, Pyridine, CH3CN/HCl | Benzenesulfonyl fluoride | 74 | acs.org |
| 2-Mercapto-4,6-dimethylpyrimidine | KF, Pyridine, CH3CN/HCl | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 | acs.org |
| Various thiols/disulfides | KF, NaOCl·5H2O | Corresponding sulfonyl fluorides | - | acs.org |
Halogen Exchange Reactions for Sulfonyl Fluoride Synthesis
Halogen exchange is a classical and widely used method for synthesizing sulfonyl fluorides. acs.org This typically involves the conversion of a sulfonyl chloride to a sulfonyl fluoride using a fluoride salt. acs.orgacs.org Potassium fluoride (KF) is a common and cost-effective fluoride source for this transformation. acs.org The reaction is often carried out in a biphasic mixture, such as water and acetone, to facilitate the exchange. acs.orgorganic-chemistry.org This method is known for its high yields and broad substrate scope. acs.org
While sulfonyl chlorides are the most common precursors, other sulfonyl halides can also be used. sigmaaldrich.com However, the instability and limited availability of some sulfonyl chlorides can be a drawback. acs.orgorganic-chemistry.org To circumvent this, methods have been developed to generate sulfonyl chlorides in situ from sulfonic acids or sulfonates, followed by a one-pot halogen exchange. nih.govrsc.org
| Starting Material | Reagents | Product | Yield Range (%) | Reference |
| Sulfonyl Chlorides | KF, Water/Acetone | Sulfonyl Fluorides | 84-100 | acs.org |
| Sulfonic Acid Sodium Salts | Thionyl Fluoride | Sulfonyl Fluorides | 90-99 | nih.gov |
| Sulfonic Acids | Xtalfluor-E® | Sulfonyl Fluorides | 41-94 | nih.gov |
Radical Methodologies in Aliphatic Sulfonyl Fluoride Construction
Radical-mediated reactions have emerged as a powerful tool for the synthesis of aliphatic sulfonyl fluorides. rsc.orgresearchgate.net These methods often involve the generation of a sulfonyl radical, which can then be trapped with a fluorine source. researchgate.net
One such strategy involves the radical-mediated sulfonylation of alkenes or alkynes. rsc.orgrsc.org For example, a radical relay reaction using sodium dithionite (B78146) (Na2S2O4) as both a sulfur dioxide source and a reductant can be used to synthesize vinyl and alkyl sulfones, which can be precursors to sulfonyl fluorides. rsc.org This approach avoids the need for metal catalysts and additional reducing agents. rsc.org
Another radical approach is the decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters. rsc.org This method utilizes a sulfur dioxide surrogate and an electrophilic fluorination reagent under reductive conditions. rsc.org Photoredox catalysis has also been employed for the preparation of alkyl sulfonyl fluorides from alkyl bromides and alcohols via halogen atom transfer, followed by SO2 capture and fluorination. organic-chemistry.orgorganic-chemistry.org These radical methods offer alternative pathways to sulfonyl fluorides, often with good functional group tolerance. rsc.orgrsc.org
Green Chemistry Approaches to Sulfonyl Fluoride Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly methods for chemical synthesis. digitellinc.com In the context of sulfonyl fluoride synthesis, this has led to the development of several green chemistry approaches. acs.orgdigitellinc.comsciencedaily.comosaka-u.ac.jposaka-u.ac.jpasiaresearchnews.comeurekalert.org
One notable development is the use of water as a reaction solvent. digitellinc.com By employing a surfactant-based catalytic system, nucleophilic fluorination of sulfonyl chlorides can be achieved in water with good conversions. digitellinc.com This avoids the use of toxic organic solvents. digitellinc.com
Another green approach involves the use of potassium fluoride (KF) as the sole fluorine source in combination with an environmentally benign oxidant like NaOCl·5H2O. acs.org This method can be performed as a one-pot process starting from stable thiols or disulfides. acs.org A recently developed method utilizes a reagent known as SHC5® in conjunction with KF to convert thiols and disulfides into sulfonyl fluorides, producing only non-toxic salt byproducts. sciencedaily.comosaka-u.ac.jposaka-u.ac.jpasiaresearchnews.comeurekalert.org These green methods offer safer, more cost-effective, and sustainable alternatives to traditional synthetic routes. sciencedaily.comosaka-u.ac.jposaka-u.ac.jpasiaresearchnews.comeurekalert.org
| Approach | Key Features | Reference |
| Surfactant-based catalysis in water | Enables nucleophilic fluorination in an environmentally benign solvent. | digitellinc.com |
| KF and NaOCl·5H2O | Uses a green oxidant and an inexpensive fluoride source in a one-pot process. | acs.org |
| SHC5® and KF | A safe and cost-effective method with non-toxic byproducts. | sciencedaily.comosaka-u.ac.jposaka-u.ac.jpasiaresearchnews.comeurekalert.org |
Bromination Strategies for Propane (B168953) Derivatives in the Context of this compound
The introduction of a bromine atom at the 3-position of the propane chain is the final key step in synthesizing 3-bromopropane-1-sulfonyl fluoride. Various bromination strategies can be employed, depending on the precursor.
If the synthesis starts with a precursor containing a hydroxyl group at the 3-position, such as 3-hydroxypropane-1-sulfonyl fluoride, a standard substitution reaction can be used. Reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) can effectively replace the hydroxyl group with a bromine atom.
Alternatively, if the synthesis starts with an alkene like allyl alcohol or a derivative, an anti-Markovnikov hydrobromination can be utilized. This reaction, typically carried out in the presence of peroxides or under UV light, directs the bromine atom to the terminal carbon of the double bond. For instance, the reaction of allyl chloride with hydrogen bromide in the presence of an initiator leads to the formation of 1-bromo-3-chloropropane. google.com
Free radical bromination of propane itself can also yield a mixture of 1-bromopropane and 2-bromopropane. msu.edupearson.comyoutube.com However, this method lacks regioselectivity and would require separation of the desired isomer. The relative reactivity of primary versus secondary hydrogens influences the product ratio. pearson.compearson.com
One-Pot and Multicomponent Approaches Towards this compound
The development of one-pot and multicomponent reactions for the synthesis of sulfonyl fluorides represents a significant advancement in synthetic efficiency, offering streamlined processes that minimize waste and reduce reaction times. While specific literature detailing the one-pot synthesis of this compound is limited, several established methodologies for the synthesis of alkyl and functionalized sulfonyl fluorides can be adapted for this target molecule. These approaches typically involve the in-situ generation of a sulfinate or sulfonyl chloride intermediate, which is then converted to the final sulfonyl fluoride product without isolation of the intermediate species.
One of the most pertinent strategies for a one-pot synthesis of this compound would involve the conversion of a suitable precursor, such as sodium 3-bromopropanesulfonate. A general and efficient one-pot protocol has been developed for the transformation of various sulfonates and sulfonic acids into their corresponding sulfonyl fluorides. researchgate.netnih.govsemanticscholar.orgrsc.org This method typically employs a chlorinating agent, such as cyanuric chloride, to convert the sulfonate to a sulfonyl chloride intermediate. This is followed by the introduction of a fluoride source, like potassium bifluoride (KHF₂), to yield the desired sulfonyl fluoride. researchgate.netnih.govsemanticscholar.orgrsc.org The reaction is often facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), when starting from a sulfonate salt. nih.govrsc.org For sulfonic acid precursors, a catalyst like tetramethylammonium (B1211777) chloride (TMAC) has been shown to be effective. nih.govsemanticscholar.org This approach is attractive due to its use of readily available and stable reagents under mild conditions. researchgate.netnih.govsemanticscholar.orgrsc.org
Another viable one-pot approach could start from an appropriate alkyl halide, such as 1,3-dibromopropane. Palladium-catalyzed methodologies have been established for the synthesis of sulfonyl fluorides from aryl and heteroaryl bromides. nih.govrsc.org These reactions utilize a sulfur dioxide surrogate, like 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), to form a sulfinate intermediate, which is then treated in-situ with an electrophilic fluorinating agent, for instance, N-fluorobenzenesulfonimide (NFSI), to afford the sulfonyl fluoride. nih.govrsc.org While primarily demonstrated for aryl systems, the adaptation of this methodology to alkyl halides could provide a direct route to this compound.
Furthermore, multicomponent reactions offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single operation. A catalyst-free, one-pot, three-component reaction has been reported for the synthesis of sulfonyl fluorides from aryltriazenes, DABSO, and NFSI in the presence of trifluoroacetic acid (TFA). bohrium.com While this specific method is tailored for aryl sulfonyl fluorides, the principles of multicomponent strategies could inspire the design of a convergent synthesis for this compound. For example, a hypothetical multicomponent reaction could involve the coupling of an alkene, a bromine source, a sulfur dioxide equivalent, and a fluoride source, potentially catalyzed by a transition metal. Recent advancements in iron-catalyzed fluorosulfonylation of alkenes using sodium dithionite (Na₂S₂O₄) as an SO₂ source and NFSI as the fluorinating agent highlight the potential for such transformations. acs.org
These one-pot and multicomponent strategies hold considerable promise for the efficient and scalable synthesis of this compound and its analogues, even in the absence of specific literature precedents for this exact compound. The adaptability of these methods to various functionalized substrates suggests that with appropriate optimization, they could be successfully applied to produce the target molecule.
| Synthetic Approach | Precursor(s) | Key Reagents | Potential for this compound Synthesis | Reference(s) |
| One-Pot from Sulfonate Salt | Sodium 3-bromopropanesulfonate | Cyanuric chloride, KHF₂, TBAB | High: This method is established for alkyl sulfonates and is likely tolerant of the bromo-functionality. | researchgate.netnih.govsemanticscholar.orgrsc.orgrsc.org |
| One-Pot from Sulfonic Acid | 3-Bromopropanesulfonic acid | Cyanuric chloride, KHF₂, TMAC | High: Similar to the sulfonate approach, this is a viable route if the sulfonic acid is accessible. | nih.govsemanticscholar.org |
| One-Pot from Alkyl Halide | 1,3-Dibromopropane | Pd catalyst, DABSO, NFSI | Moderate: While developed for aryl halides, adaptation to alkyl halides could be explored, though selectivity might be a challenge. | nih.govrsc.org |
| Multicomponent Reaction | Alkene, Bromine source, SO₂ source, Fluoride source | Transition metal catalyst (e.g., Fe) | Moderate to High: Represents a more advanced, convergent approach that would require significant methods development. | acs.org |
Reactions Involving the Sulfonyl Fluoride Group
The sulfonyl fluoride moiety (–SO₂F) is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a suite of reactions known for their reliability and high yield. accessscience.com This functional group exhibits a unique balance of stability and reactivity, being generally resistant to hydrolysis and thermolysis, yet reactive towards nucleophiles under specific conditions. sigmaaldrich.comnih.gov
Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry with Nucleophiles
SuFEx chemistry, introduced by Sharpless and coworkers in 2014, provides a powerful method for creating robust molecular connections. cshl.edunih.gov The core of this chemistry lies in the exchange of the S-F bond of a sulfonyl fluoride with a nucleophile. researchgate.net While sulfonyl fluorides are relatively stable, their latent electrophilicity can be unleashed to react with various nucleophiles, including phenols, amines, and their derivatives. nih.govnih.gov
The activation of the S-F bond is crucial and is often mediated by catalysts such as tertiary amines (e.g., triethylamine, DBU) or organosuperbases. cshl.edunih.gov These catalysts are thought to facilitate the departure of the fluoride ion. nih.gov The SuFEx reaction is characterized by its high efficiency, simple reaction conditions (often tolerant of water and oxygen), and the formation of stable covalent linkages. sigmaaldrich.comresearchgate.net
Table 1: Examples of SuFEx Reactions with Various Nucleophiles
| Nucleophile | Product Type | Catalyst Example | Reference |
| Aryl Silyl Ethers | Aryl Sulfonates | DBU | accessscience.com |
| Amines | Sulfonamides | Et₃N, DBU | cshl.edunih.gov |
| Alcohols | Alkyl Sulfonates | BTMG, HMDS | cshl.edu |
This table provides a generalized overview. Specific reaction conditions and yields can vary based on the substrates and catalysts used.
The mechanism of SuFEx is not yet fully elucidated but is believed to involve the interplay between the hydrogen-bonding environment of the fluoride ion and the properties of the bonds to the sulfur(VI) center. nih.gov The process is highly chemoselective, favoring reaction at the sulfur center over other potential electrophilic sites. sigmaaldrich.com
Reactivity with Amino Acid Residues and Bioconjugation Strategies
The unique reactivity of the sulfonyl fluoride group has made it a valuable tool in chemical biology for the covalent modification of proteins. nih.gov Sulfonyl fluorides can react with several nucleophilic amino acid residues, including lysine (B10760008), tyrosine, and histidine, to form stable covalent adducts. nih.govnih.gov This reactivity has been harnessed for applications such as developing covalent inhibitors, creating protein-protein interaction crosslinkers, and for chemoproteomic profiling. nih.gov
The reaction with amino acid residues is often dependent on the local protein environment, which can influence the nucleophilicity and pKa of the residues. nih.govnih.gov For instance, while sulfonyl fluorides react with N-acetyltyrosine and N-acetyllysine to form stable products, their adducts with N-acetylcysteine have been found to be unstable. nih.gov The reactivity of aryl sulfonyl fluorides towards these amino acids can be fine-tuned by modifying the electronic properties of the warhead. nih.gov
Bioconjugation strategies utilizing sulfonyl fluorides often involve their incorporation into larger molecules to act as "warheads" that can selectively target and covalently bind to proteins. nih.gov This approach has been used for late-stage functionalization of bioactive molecules and in the discovery of covalent medicines. bohrium.com For example, a sulfonyl fluoride-modified peptide was shown to form covalent bonds with lysine and histidine residues on its target proteins. nih.gov
Table 2: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues
| Amino Acid Residue | Adduct Stability | Application Examples | Reference |
| Tyrosine | Stable | Covalent inhibitors, Bioconjugation | nih.govnih.gov |
| Lysine | Stable | Covalent inhibitors, Bioconjugation | nih.govnih.gov |
| Histidine | Stable | Covalent inhibitors, Bioconjugation | nih.govnih.gov |
| Cysteine | Unstable Adducts | Generally considered unsuitable for durable inhibition | nih.gov |
This table summarizes general findings. The specific reactivity and stability can be influenced by the protein's local environment and the structure of the sulfonyl fluoride-containing molecule.
Chemoselective Transformations of the Sulfonyl Fluoride Moiety
The sulfonyl fluoride group is known for its high chemoselectivity, reacting preferentially at the sulfur atom. sigmaaldrich.com This allows for transformations of other functional groups within a molecule containing a sulfonyl fluoride, without affecting the –SO₂F group itself, under many conditions. researchgate.net
However, the sulfonyl fluoride group itself can be transformed into other functionalities when desired. These transformations often require specific activation methods. researchgate.net For example, while stable under many conditions, the sulfonyl fluoride can be made to react with nucleophiles under SuFEx conditions. nih.gov This controlled reactivity is a key advantage, allowing chemists to "awaken" the otherwise dormant sulfonyl fluoride for specific synthetic steps. nih.gov
Research has demonstrated the ability to perform reactions on molecules containing both a sulfonyl fluoride and other reactive groups, with the reaction occurring selectively at the other site. For example, a molecule containing both an aryl sulfonyl fluoride and an aryl iminosulfur oxydifluoride was shown to react exclusively at the iminosulfur oxydifluoride center under SuFEx conditions, leaving the sulfonyl fluoride group intact. nih.gov This highlights the tunable and chemoselective nature of sulfonyl fluoride reactivity.
Reactions Involving the Bromoalkyl Chain
The bromoalkyl portion of 3-bromopropane-1-sulfonyl fluoride introduces another dimension of reactivity, primarily centered around nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1, SN2) with Various Nucleophiles
The carbon-bromine bond in the propyl chain is susceptible to nucleophilic attack. As a primary alkyl bromide, 3-bromopropane-1-sulfonyl fluoride is expected to predominantly undergo SN2 reactions. chemist.sgyoutube.com In an SN2 mechanism, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to a concerted process where the carbon-nucleophile bond forms as the carbon-bromine bond breaks. chemist.sg The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
Strong nucleophiles and polar aprotic solvents favor the SN2 pathway. youtube.comspcmc.ac.in For primary alkyl halides, the SN1 mechanism, which involves the formation of a carbocation intermediate, is generally disfavored due to the instability of primary carbocations. chemist.sgyoutube.com
The reactivity of halogens as leaving groups in both SN1 and SN2 reactions generally follows the trend I > Br > Cl > F. spcmc.ac.insiue.edu Therefore, the bromine in 3-bromopropane-1-sulfonyl fluoride is a good leaving group for nucleophilic substitution.
Elimination Reactions (E1, E2) and Olefin Formation
In the presence of a strong base, 3-bromopropane-1-sulfonyl fluoride can undergo elimination reactions to form an alkene. siue.edu For primary alkyl halides, the E2 (elimination, bimolecular) mechanism is the most likely pathway. siue.edu The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, resulting in the formation of a double bond. siue.edu
Strong, sterically hindered bases favor E2 reactions over the competing SN2 reactions. The rate of elimination for halogens typically follows the order I > Br > Cl > F. siue.edu
The E1 (elimination, unimolecular) mechanism, which proceeds through a carbocation intermediate, is unlikely for primary substrates like 3-bromopropane-1-sulfonyl fluoride due to the high energy of the primary carbocation that would need to form. siue.edu
Radical Reactions of the Carbon-Bromine Bond
The carbon-bromine bond in 3-bromopropane-1-sulfonyl fluoride is susceptible to homolytic cleavage, initiating radical-mediated transformations. This reactivity is foundational to several synthetic strategies, most notably in atom transfer radical addition (ATRA) reactions. In such processes, a radical initiator, often a transition metal complex or a photocatalyst, facilitates the abstraction of the bromine atom to generate a 3-(fluorosulfonyl)propyl radical. This radical species can then engage with a variety of unsaturated partners, such as alkenes, to form new carbon-carbon bonds.
For instance, photoredox catalysis has emerged as a powerful tool for initiating these radical reactions under mild conditions. rsc.org The use of a suitable photocatalyst, upon irradiation with visible light, can induce the homolytic cleavage of the C-Br bond in 3-bromopropane-1-sulfonyl fluoride. The resulting 3-(fluorosulfonyl)propyl radical can then add across an alkene double bond. The reaction is subsequently terminated by the transfer of a bromine atom from another molecule of 3-bromopropane-1-sulfonyl fluoride or a different bromine source, propagating the radical chain and yielding the desired addition product. A general representation of this process is depicted below:
Table 1: General Scheme for Photocatalytic Atom Transfer Radical Addition (ATRA)
| Reactants | Conditions | Products |
| 3-Bromopropane-1-sulfonyl fluoride, Alkene | Photocatalyst, Visible Light | 1-Bromo-4-(fluorosulfonyl)alkane derivative |
The efficiency and selectivity of these ATRA reactions are influenced by several factors, including the nature of the photocatalyst, the solvent, and the electronic properties of the alkene. Copper-based catalysts have also been shown to be effective in mediating similar radical addition reactions. rsc.orgnih.gov
Bifunctional Reactivity: Synergistic or Orthogonal Transformations of Sulfonyl Fluoride and Bromoalkyl Functionalities
The presence of two distinct functional groups in 3-bromopropane-1-sulfonyl fluoride opens up avenues for both synergistic and orthogonal reactivity. Orthogonal transformations, where one functional group can be selectively manipulated without affecting the other, are of particular synthetic value.
The bromoalkyl moiety can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and azides, to introduce new functional groups. nih.gov These reactions typically proceed without affecting the sulfonyl fluoride group, highlighting the orthogonal nature of the two reactive sites under specific conditions. For example, reaction with a primary amine would yield the corresponding N-(3-(fluorosulfonyl)propyl)amine.
Conversely, the sulfonyl fluoride group is a versatile electrophilic handle. It can react with nucleophiles, particularly under conditions that promote Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by Sharpless and coworkers. sigmaaldrich.com This allows for the formation of sulfonamides, sulfonate esters, and other sulfur(VI)-containing compounds. The reactivity of the sulfonyl fluoride can be tuned, and it often requires activation or specific reaction conditions to react, which can allow for the selective functionalization of the bromoalkyl group first.
Synergistic reactivity, where both functional groups participate in a single transformation or a cascade of reactions, can lead to the formation of complex cyclic structures. For instance, reaction with a bifunctional nucleophile, such as an amino alcohol, could potentially lead to a sequential or one-pot reaction involving both the C-Br bond (via nucleophilic substitution) and the sulfonyl fluoride group (via sulfonamide formation), resulting in the formation of a heterocyclic compound. While specific examples for 3-bromopropane-1-sulfonyl fluoride are not extensively documented in readily available literature, the potential for such transformations is inherent in its structure.
Table 2: Illustrative Orthogonal Reactivity of 3-Bromopropane-1-sulfonyl Fluoride
| Reagent | Targeted Functional Group | Product Type |
| Primary Amine | Bromoalkyl | N-(3-(fluorosulfonyl)propyl)amine |
| Alcohol/Phenol (SuFEx conditions) | Sulfonyl Fluoride | 3-Bromopropyl sulfonate ester |
Computational and Theoretical Studies on the Reactivity and Conformation of this compound
Computational and theoretical studies provide invaluable insights into the intrinsic properties of molecules, including their conformational preferences and reactivity, which can be challenging to probe experimentally. While specific computational studies dedicated solely to 3-bromopropane-1-sulfonyl fluoride are not prevalent in the literature, valuable inferences can be drawn from theoretical investigations of structurally related compounds and the fundamental principles of computational chemistry.
Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational landscape of flexible molecules like 3-bromopropane-1-sulfonyl fluoride. researchgate.net The molecule can exist in various conformations due to rotation around the C-C single bonds. Theoretical calculations can predict the relative energies of these conformers, identifying the most stable (lowest energy) geometries. These studies would likely reveal the preferred dihedral angles and the spatial relationship between the bulky bromine atom and the sulfonyl fluoride group. Such information is crucial for understanding how the molecule's shape influences its reactivity. For instance, the accessibility of the electrophilic carbon of the C-Br bond and the sulfur atom of the sulfonyl fluoride group will be dictated by the dominant conformation.
Furthermore, computational methods can be employed to probe the electronic properties of 3-bromopropane-1-sulfonyl fluoride. mdpi.com Calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help to identify the nucleophilic and electrophilic centers within the molecule. The distribution of electron density and the molecular electrostatic potential map would further illuminate the reactive sites. It is expected that the carbon atom attached to the bromine would exhibit a significant partial positive charge, making it susceptible to nucleophilic attack, while the sulfur atom of the sulfonyl fluoride would also be electrophilic.
Theoretical investigations into the reaction mechanisms of this compound, for example, the radical cleavage of the C-Br bond or nucleophilic substitution pathways, can provide detailed energetic profiles of the reaction coordinates. mdpi.comvub.be These studies can elucidate the structures of transition states and intermediates, and calculate activation barriers, thereby offering a deeper understanding of the factors that control the reaction rates and outcomes.
Applications of 3 Bromopropane 1 Sulfonylfluoride in Advanced Chemical Synthesis
3-Bromopropane-1-sulfonylfluoride as a Bifunctional Building Block
The distinct reactivity of the two functional groups in 3-bromopropane-1-sulfonyl fluoride (B91410) is the cornerstone of its utility. The sulfonyl fluoride (-SO₂F) moiety is a key electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click chemistry reactions known for their high efficiency and specificity. enamine.netnih.govrsc.org This group readily reacts with nucleophiles like amines and phenols. In contrast, the bromo group acts as a classic electrophile for nucleophilic substitution or as a handle for organometallic cross-coupling reactions. This orthogonality allows chemists to perform transformations at one end of the molecule while leaving the other end intact for subsequent reactions.
The bifunctional nature of 3-bromopropane-1-sulfonyl fluoride enables its strategic insertion into intricate molecular designs. Its flexible three-carbon propyl chain can act as a spacer, connecting different parts of a molecule. A common synthetic strategy involves first reacting the more electrophilic sulfonyl fluoride group with a nucleophile, such as an amine or alcohol, to form a stable sulfonamide or sulfonate ester, respectively. eurjchem.comresearchgate.net The bromo group is then available for a second transformation, such as the formation of a carbon-carbon or carbon-heteroatom bond, allowing for the stepwise construction of complex structures. This approach is valuable in creating molecules with precisely defined architectures for various applications, including materials science and medicinal chemistry. enamine.net
In chemical biology, linkers are crucial components of bifunctional molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). bldpharm.comrsc.org 3-Bromopropane-1-sulfonyl fluoride serves as an excellent scaffold for creating such linkers. The sulfonyl fluoride can act as a "warhead" to form a stable, covalent bond with a target protein, while the bromo group can be modified to attach another molecular entity, such as a ligand for an E3 ubiquitin ligase in the case of PROTACs. rsc.orgnih.gov The ability to connect a protein-binding element with another functional module through a stable, defined linker is essential for the development of sophisticated chemical probes and therapeutic agents. bldpharm.com
Synthesis of Biologically Active Compounds and Research Probes
The unique reactivity of 3-bromopropane-1-sulfonyl fluoride has been harnessed to create a variety of molecules with specific biological functions, from receptor modulators to covalent inhibitors for studying protein function.
The sulfonyl fluoride group is increasingly used as a covalent warhead in the design of targeted therapies. wuxiapptec.comsigmaaldrich.com By incorporating a sulfonyl fluoride-containing fragment, such as that derived from 3-bromopropane-1-sulfonyl fluoride, into a molecule that binds to a specific biological target, researchers can create irreversible inhibitors. For example, in the context of G protein-coupled receptors (GPCRs) like the adenosine (B11128) receptors, ligands containing sulfonyl fluoride moieties have been developed. nih.govnih.gov These covalent ligands can permanently block receptor signaling, providing powerful tools for studying receptor function and potential long-acting therapeutic effects. nih.gov The synthesis often involves attaching the propylsulfonyl fluoride moiety to a known receptor-binding scaffold.
| Receptor Target | Ligand Type | Significance of Sulfonyl Fluoride Moiety |
| Adenosine A₁ Receptor | Agonists and Antagonists | The sulfonyl fluoride can be used to create covalent ligands for studying receptor pharmacology. nih.gov |
| Adenosine A₂B Receptor | Covalent Ligands | Tuning the reactivity of the warhead, including using sulfonyl fluorides, allows for the development of selective covalent ligands. nih.gov |
| Cereblon (CRBN) | Chemical Probes | Sulfonyl fluoride probes have been developed to covalently target histidine residues in the CRBN E3 ligase complex. nih.govnih.gov |
Sulfonamides and sulfonate esters are important functional groups in many pharmaceutical compounds. eurjchem.comresearchgate.net 3-Bromopropane-1-sulfonyl fluoride provides a direct route to bromopropyl-functionalized sulfonamides and sulfonate esters. The reaction of the sulfonyl fluoride with primary or secondary amines yields the corresponding sulfonamides, while reaction with alcohols or phenols produces sulfonate esters. eurjchem.com These reactions are often high-yielding and can be performed under mild conditions. chemrxiv.orgresearchgate.net The resulting products retain the bromo group, which can be used for further synthetic elaborations, making this a versatile method for generating diverse libraries of drug-like molecules. researchgate.netchemrxiv.org
| Reactant | Product | Key Features of the Reaction |
| Primary or Secondary Amine | 3-Bromopropyl-sulfonamide | Generally high-yielding; provides access to sterically hindered sulfonamides. chemrxiv.org |
| Alcohol or Phenol | 3-Bromopropyl-sulfonate ester | Forms a stable linkage; the bromo group remains for subsequent reactions. eurjchem.com |
Proximity-induced chemical transformations are a powerful strategy in drug discovery and chemical biology, with PROTACs being a prominent example. rsc.org These bifunctional molecules bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target. The sulfonyl fluoride group is an effective covalent warhead for one arm of a PROTAC. nih.govnih.gov The reactivity of the sulfonyl fluoride is relatively low in solution but is significantly enhanced when brought into close proximity with a nucleophilic amino acid residue (like lysine (B10760008), tyrosine, or histidine) on the protein surface. nih.govnih.govresearchgate.net 3-Bromopropane-1-sulfonyl fluoride can be used to construct the linker and warhead portion of such molecules, enabling the creation of covalent probes to study protein-protein interactions or to develop novel degraders. nih.govnih.gov
Contributions to Materials Science and Polymer Chemistry
The unique bifunctional nature of 3-Bromopropane-1-sulfonyl fluoride, possessing both a reactive bromine atom and a sulfonyl fluoride group, positions it as a potentially valuable monomer or functionalizing agent in the synthesis of advanced materials and polymers. The sulfonyl fluoride moiety is a key component in SuFEx click chemistry, a set of reactions known for their high efficiency and selectivity in forming strong covalent bonds.
In polymer science, sulfonyl fluorides are utilized for the synthesis of polymers with unique "-SO2-" linkages, offering an alternative to traditional carbon-carbon or carbon-heteroatom backbones. These polymers can exhibit enhanced thermal stability and chemical resistance. While specific studies detailing the polymerization of 3-Bromopropane-1-sulfonyl fluoride are not widely available, the general reactivity of alkyl sulfonyl fluorides suggests its potential use in creating functional polymers. The bromine atom can serve as a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties.
The application of related sulfonyl fluoride monomers in creating proton-conducting membranes for fuel cells highlights the potential for 3-Bromopropane-1-sulfonyl fluoride in developing materials with specific functionalities. For instance, polymers bearing sulfonyl fluoride groups can be converted to their sulfonic acid forms, which are essential for proton transport in such membranes.
Table 1: Potential Applications of 3-Bromopropane-1-sulfonyl Fluoride in Materials Science
| Application Area | Potential Role of 3-Bromopropane-1-sulfonyl Fluoride | Resulting Material Properties |
| Functional Polymers | Monomer for polymerization or co-polymerization | Polymers with tunable properties via post-polymerization modification of the bromo group. |
| Surface Modification | Grafting agent to functionalize surfaces | Modified surfaces with tailored hydrophilicity, reactivity, or biocompatibility. |
| Proton-Exchange Membranes | Precursor to sulfonic acid-containing polymers | Materials with potential for high proton conductivity for fuel cell applications. |
Regioselective and Stereoselective Transformations Utilizing this compound
The reactivity of the sulfonyl fluoride group and the bromine atom in 3-Bromopropane-1-sulfonyl fluoride allows for its participation in various regioselective and stereoselective reactions, which are crucial for the synthesis of complex and well-defined molecules.
While direct studies on the regioselective and stereoselective reactions of 3-Bromopropane-1-sulfonyl fluoride are limited, the behavior of analogous compounds provides valuable insights. For example, the palladium-catalyzed cyclopropanation of unactivated alkenes with alkyl sulfonyl fluorides has been shown to proceed with high stereoselectivity, granting access to cis-substituted cyclopropanes. rsc.org This suggests that 3-Bromopropane-1-sulfonyl fluoride could potentially be employed in similar transformations to create functionalized cyclopropane (B1198618) derivatives.
The sulfonyl fluoride group itself is a key player in achieving selectivity. It is known to be stable under a variety of reaction conditions, allowing for chemoselective transformations at other sites of the molecule. enamine.net The bromine atom in 3-Bromopropane-1-sulfonyl fluoride offers a handle for nucleophilic substitution or cross-coupling reactions, which can be directed to occur with high regioselectivity.
Table 2: Potential Regio- and Stereoselective Reactions Involving 3-Bromopropane-1-sulfonyl Fluoride
| Reaction Type | Potential Role of 3-Bromopropane-1-sulfonyl Fluoride | Expected Outcome |
| Palladium-Catalyzed Cyclopropanation | Ambiphilic reagent | Synthesis of functionalized cyclopropanes with controlled stereochemistry. |
| Nucleophilic Substitution | Electrophile | Regioselective introduction of various functional groups at the propyl chain. |
| SuFEx Click Chemistry | Electrophilic partner | Formation of sulfonates or sulfonamides with high chemoselectivity. |
Analytical Methods for Characterization of 3 Bromopropane 1 Sulfonylfluoride Derivatives and Reaction Products
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., NMR, MS, IR)
The unambiguous determination of the chemical structure of novel derivatives of 3-Bromopropane-1-sulfonyl fluoride (B91410) relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information, allowing for a complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the precise connectivity and stereochemistry of 3-Bromopropane-1-sulfonyl fluoride derivatives.
¹H NMR: Proton NMR provides information on the number of different proton environments and their neighboring atoms. For a typical derivative where the bromine atom has been displaced by a nucleophile, the spectrum would show characteristic signals for the propyl chain. For instance, in a hypothetical derivative, one might observe a triplet for the methylene (B1212753) group adjacent to the sulfonyl fluoride, a multiplet for the central methylene group, and another triplet for the methylene group attached to the nucleophilic moiety. The chemical shifts and coupling constants are highly informative of the molecular structure.
¹³C NMR: Carbon-13 NMR complements the proton NMR data by providing information about the carbon skeleton of the molecule. The carbon attached to the electron-withdrawing sulfonyl fluoride group will appear at a characteristic downfield chemical shift.
¹⁹F NMR: As 3-Bromopropane-1-sulfonyl fluoride and its derivatives contain a fluorine atom, ¹⁹F NMR is a powerful technique for confirming the presence and electronic environment of the sulfonyl fluoride group. A single resonance in the ¹⁹F NMR spectrum is a key indicator of the intact -SO₂F moiety.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Derivative of 3-Bromopropane-1-sulfonyl Fluoride
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₂-SO₂F | 3.5 - 3.8 (t) | 50 - 55 |
| -CH₂- | 2.1 - 2.4 (m) | 25 - 30 |
| CH₂-Nu | Dependent on Nucleophile | Dependent on Nucleophile |
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the derivatives and to gain insights into their fragmentation patterns, which can further confirm the proposed structure. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. In the analysis of reaction products, MS can identify the masses of both the expected products and any side-products, offering a more complete picture of the reaction outcome.
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For derivatives of 3-Bromopropane-1-sulfonyl fluoride, the IR spectrum will exhibit strong characteristic absorption bands for the sulfonyl group (S=O stretching) typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. rsc.org The presence of these bands provides quick confirmation of the integrity of the sulfonyl fluoride moiety during a synthetic transformation.
Chromatographic Methods for Purification and Purity Assessment in Synthetic Pathways (e.g., HPLC, GC)
Chromatographic techniques are essential for the isolation of pure derivatives of 3-Bromopropane-1-sulfonyl fluoride from reaction mixtures and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for both the purification and analysis of non-volatile and thermally labile derivatives.
Purification: Preparative HPLC is often the method of choice for isolating pure compounds from complex mixtures. By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, it is possible to achieve excellent separation of the desired product from starting materials, reagents, and byproducts.
Purity Assessment: Analytical HPLC, coupled with a suitable detector such as a UV-Vis or mass spectrometer (LC-MS), is used to determine the purity of the synthesized compounds. A single, sharp peak in the chromatogram is indicative of a pure compound. The retention time is a characteristic property of a compound under specific chromatographic conditions.
Table 2: Example HPLC Conditions for Analysis of a 3-Bromopropane-1-sulfonyl Fluoride Derivative
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
Gas Chromatography (GC): For volatile and thermally stable derivatives, GC is a powerful analytical tool. It is particularly useful for monitoring the progress of a reaction and for assessing the purity of lower molecular weight derivatives. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase.
Advanced Techniques for Mechanistic Studies in Reactions Involving 3-Bromopropane-1-sulfonylfluoride
Understanding the reaction mechanisms of 3-Bromopropane-1-sulfonyl fluoride is crucial for optimizing reaction conditions and for designing new synthetic methodologies. While traditional kinetic studies provide valuable information, advanced techniques offer deeper insights into the intricate details of reaction pathways.
In Situ Spectroscopic Monitoring: Techniques such as in situ NMR and in situ IR spectroscopy allow for the real-time monitoring of a chemical reaction as it proceeds. This enables the identification of transient intermediates and provides direct evidence for proposed reaction mechanisms. By tracking the disappearance of reactants and the appearance of products and intermediates over time, detailed kinetic profiles can be constructed.
Computational Chemistry: Density Functional Theory (DFT) calculations have become an increasingly powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to calculate the energies of reactants, transition states, and products. This information can help to distinguish between different possible mechanistic pathways, such as Sₙ2 versus elimination-addition mechanisms for nucleophilic substitution at the sulfur atom. nih.gov For instance, computational studies can help to rationalize the regioselectivity and stereoselectivity observed in reactions of 3-Bromopropane-1-sulfonyl fluoride.
Isotopic Labeling Studies: The use of isotopically labeled starting materials, such as those containing ¹³C or deuterium, can provide definitive evidence for specific bond-breaking and bond-forming events in a reaction mechanism. By analyzing the position of the isotopic label in the final product using NMR or MS, it is possible to trace the path of atoms throughout the reaction, thereby confirming or refuting a proposed mechanism. For instance, isotopic labeling experiments have been instrumental in providing mechanistic rationale for the hydrolysis of sulfonyl fluoride probes. researchgate.net
Future Perspectives and Challenges in 3 Bromopropane 1 Sulfonylfluoride Research
Exploration of Novel Catalytic Systems for its Synthesis and Functionalization
The synthesis of alkyl sulfonyl fluorides, including 3-bromopropane-1-sulfonyl fluoride (B91410), has seen significant progress through various catalytic methods. Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems.
Current and Emerging Synthesis Strategies:
| Catalytic Approach | Description | Key Features & Future Directions |
| Photoredox Catalysis | Utilizes visible light to initiate radical-mediated transformations. Can be used for the synthesis from alkyl bromides via halogen atom transfer (XAT), followed by SO₂ capture and fluorination. acs.orgorganic-chemistry.org | Mild reaction conditions, high functional group tolerance. Future work may focus on developing new photoredox catalysts with improved quantum yields and broader substrate scope, potentially enabling direct C-H fluorosulfonylation. nih.gov |
| Electrocatalysis | Employs electrical current to drive redox reactions, offering a green alternative to chemical oxidants and reductants. Can be used for the oxidative coupling of thiols and potassium fluoride. nih.gov | Avoids stoichiometric chemical reagents. Challenges include optimizing electrode materials and reaction conditions to improve selectivity and efficiency for bifunctional substrates like 3-bromopropane-1-sulfonyl fluoride. nih.gov |
| Transition-Metal Catalysis | Palladium-catalyzed reactions have been developed for the synthesis of sulfonyl fluorides from aryl and alkenyl triflates or bromides. nih.govnih.gov | High efficiency and functional group tolerance. Future exploration could involve developing catalysts for the direct and selective fluorosulfonylation of C(sp³)-H bonds, which would be a highly atom-economical approach. sigmaaldrich.com |
| Organocatalysis | Uses small organic molecules to catalyze reactions, avoiding the use of metals. | Offers a sustainable approach. The development of new organocatalysts for the enantioselective synthesis of chiral sulfonyl fluorides is an active area of research. sigmaaldrich.com |
A significant challenge lies in the chemoselective functionalization of 3-bromopropane-1-sulfonyl fluoride. The development of catalytic systems that can selectively target either the C-Br bond or the SO₂F group is crucial for its use as a versatile building block.
Expanding the Scope of SuFEx and Other Click Reactions with 3-Bromopropane-1-sulfonyl fluoride
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, valued for its efficiency and the stability of the resulting linkages. sigmaaldrich.com The sulfonyl fluoride group in 3-bromopropane-1-sulfonyl fluoride makes it a prime candidate for SuFEx reactions.
The presence of the bromine atom offers a second reactive handle, allowing for orthogonal derivatization. This opens up possibilities for creating complex molecular architectures. Future research will likely focus on:
Sequential and Orthogonal Reactions: Developing protocols where the SuFEx reaction and a subsequent reaction at the bromide (e.g., nucleophilic substitution, cross-coupling) can be performed in a controlled manner.
Novel Linkers and Connectors: Utilizing 3-bromopropane-1-sulfonyl fluoride as a bifunctional linker to connect different molecular fragments, creating novel polymers, materials, and bioconjugates. The ability to first engage in a SuFEx reaction and then use the bromide for further functionalization is a key advantage. rsc.org
Diversity-Oriented Synthesis: Incorporating 3-bromopropane-1-sulfonyl fluoride into combinatorial libraries to rapidly generate a diverse set of molecules for screening in drug discovery and materials science. nih.gov
A key challenge will be managing the reactivity of both functional groups to achieve the desired selectivity in multi-step syntheses.
Design and Synthesis of Advanced Probes and Tool Compounds
The sulfonyl fluoride moiety is a well-established "warhead" for covalent chemical probes due to its ability to react with various nucleophilic amino acid residues in proteins, including lysine (B10760008), tyrosine, serine, and histidine. nih.govacs.orgmdpi.com The dual functionality of 3-bromopropane-1-sulfonyl fluoride makes it an attractive scaffold for designing sophisticated chemical probes.
Potential Applications in Probe Development:
| Probe Type | Design Strategy using 3-Bromopropane-1-sulfonyl fluoride |
| Activity-Based Probes (ABPs) | The sulfonyl fluoride can act as the reactive group to covalently label the active site of an enzyme. The propyl bromide end can be functionalized with a reporter tag (e.g., a fluorophore or biotin) for detection and identification. |
| Photoaffinity Probes | The bromide can be converted to a photolabile group (e.g., a diazirine) while the sulfonyl fluoride serves as the covalent anchor. |
| Bifunctional Probes / Molecular Glues | The molecule could be designed to bind to two different proteins simultaneously, with the sulfonyl fluoride targeting one and a ligand attached via the bromide targeting another, facilitating the study of protein-protein interactions. rsc.org |
The design of such probes requires a deep understanding of the target protein's structure and reactivity to ensure specific labeling. researchgate.net Structure-based design will be crucial in positioning the sulfonyl fluoride for optimal interaction with the target residue. nih.gov
Sustainable and Scalable Production Methodologies for Academic and Industrial Translation
For 3-bromopropane-1-sulfonyl fluoride to be widely adopted in academic and industrial research, the development of sustainable and scalable production methods is essential. Current laboratory-scale syntheses may not be economically viable or environmentally friendly for large-scale production.
Future research in this area should focus on:
Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, which can be critical when handling reactive intermediates. acs.org
Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, using water as a solvent where possible and employing catalytic methods to reduce waste. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. Direct C-H functionalization approaches would be highly desirable in this regard. rsc.org
Cost-Effective Starting Materials: Exploring alternative and cheaper starting materials for the synthesis.
Overcoming the challenges associated with handling potentially hazardous reagents like sulfur dioxide and developing robust purification methods for large-scale production will be key to successful industrial translation. acs.org
Integration into Automated Synthesis Platforms for High-Throughput Discovery
The increasing use of automation and high-throughput screening in drug discovery and materials science necessitates the rapid synthesis of large compound libraries. labmanager.com Integrating the synthesis of sulfonyl fluorides like 3-bromopropane-1-sulfonyl fluoride into automated platforms is a promising avenue for accelerating discovery.
Key Aspects of Integration:
Automated Flow Synthesis: Automated loop-filling and fraction collection systems can be employed to synthesize combinatorial libraries based on the 3-bromopropane-1-sulfonyl fluoride scaffold. labmanager.com
Robotic Handling: Utilizing liquid handling robots for precise dispensing of reagents and performing reactions in microplate formats.
Machine Learning-Guided Optimization: Employing machine learning algorithms to rapidly optimize reaction conditions and predict the outcomes of new reactions, accelerating the discovery of novel compounds and materials. nih.gov
The development of robust and reliable synthetic protocols that are amenable to automation is a prerequisite for this integration. The stability of the sulfonyl fluoride group under various reaction conditions makes it a suitable candidate for such platforms. sigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-bromopropane-1-sulfonylfluoride, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves sulfonylation of 3-bromopropanol derivatives followed by fluorination. A two-step approach is recommended:
React 3-bromopropanol with sulfur trioxide (SO₃) in a controlled anhydrous environment to form the sulfonic acid intermediate.
Treat the intermediate with a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under inert conditions (e.g., N₂ atmosphere) .
- Yield Optimization : Monitor reaction progress via TLC or in-situ FTIR to minimize side reactions (e.g., hydrolysis). Use excess fluorinating agent (1.5–2.0 eq.) and low temperatures (−20°C to 0°C) to suppress decomposition .
Q. How can the purity of this compound be validated, and what analytical techniques are most reliable?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time discrepancies may indicate residual fluorinating agents or sulfonic acid byproducts.
- Spectroscopy : ¹⁹F NMR is critical for confirming the sulfonylfluoride group (δ ~ +60–+70 ppm). Compare with reference spectra of analogous compounds (e.g., trifluoromethanesulfonylfluoride derivatives) .
- Elemental Analysis : Validate Br and F content via combustion analysis or ICP-MS to confirm stoichiometry .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for this compound in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies often arise from competing mechanisms (SN1 vs. SN2). To clarify:
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) favor SN2 pathways, while protic solvents (e.g., MeOH) may stabilize carbocation intermediates (SN1).
Kinetic Isotope Studies : Replace H₂O with D₂O to probe proton-transfer steps in hydrolysis reactions.
Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for competing pathways .
- Case Study : A 2024 study found that steric hindrance from the bromine substituent slows SN2 kinetics, explaining unexpected stability in DMSO .
Q. How does the electronic environment of this compound influence its stability under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability : The sulfonylfluoride group hydrolyzes readily in basic conditions (pH > 9). Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–11) at 40°C. Monitor degradation via ¹⁹F NMR or ion chromatography.
- Electron-Withdrawing Effects : The bromine atom enhances electrophilicity at the sulfur center, increasing susceptibility to nucleophilic attack. Compare hydrolysis rates with non-brominated analogs (e.g., propane-1-sulfonylfluoride) to isolate electronic contributions .
Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow vapor diffusion (e.g., hexane/ethyl acetate). Use synchrotron radiation for heavy atoms (Br, S) to enhance resolution.
- DFT-Assisted Refinement : Apply density functional theory (DFT) to model electron density maps when experimental data is noisy. A 2022 study on bromophenyl trifluoromethanesulfonates successfully combined SC-XRD with B3LYP/6-31G(d) calculations .
Data Analysis and Experimental Design
Q. How can researchers design experiments to distinguish between radical vs. ionic pathways in reactions involving this compound?
- Methodological Answer :
Radical Traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to reaction mixtures. Suppressed product formation indicates radical intermediates.
Electrochemical Analysis : Use cyclic voltammetry to detect redox-active species. Ionic pathways lack characteristic redox peaks.
Isotopic Labeling : Introduce ³⁶S-labeled sulfonylfluoride to track sulfur migration patterns via MS/MS .
Q. What statistical methods are recommended for analyzing contradictory biological activity data in sulfonylfluoride-based inhibitors?
- Methodological Answer :
- Multivariate Analysis : Apply PCA (principal component analysis) to identify confounding variables (e.g., solvent polarity, temperature).
- Bayesian Inference : Model activity data with prior distributions to quantify uncertainty in IC₅₀ measurements. A 2023 study resolved discrepancies in kinase inhibition assays using Markov chain Monte Carlo (MCMC) sampling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
